![molecular formula C62H36N8O4 B390415 2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE](/img/structure/B390415.png)
2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexane core connected to multiple benzene rings and nitrile groups
Vorbereitungsmethoden
The synthesis of 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile involves multiple steps. One common method includes the reaction of cyclohexane derivatives with benzene derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert nitrile groups to amines.
Substitution: The benzene rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cyclohexane derivatives and benzene-based compounds. For example:
4,4’- (Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a similar cyclohexane core but different substituents, leading to different chemical properties and applications.
Cis-1,4-cyclohexane-dicarbonitrile: Another related compound with a simpler structure, used in different chemical contexts
Eigenschaften
Molekularformel |
C62H36N8O4 |
|---|---|
Molekulargewicht |
957g/mol |
IUPAC-Name |
4-[4-[1,4,4-tris[4-(3,4-dicyanophenoxy)phenyl]cyclohexyl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C62H36N8O4/c63-33-41-1-13-57(29-45(41)37-67)71-53-17-5-49(6-18-53)61(50-7-19-54(20-8-50)72-58-14-2-42(34-64)46(30-58)38-68)25-27-62(28-26-61,51-9-21-55(22-10-51)73-59-15-3-43(35-65)47(31-59)39-69)52-11-23-56(24-12-52)74-60-16-4-44(36-66)48(32-60)40-70/h1-24,29-32H,25-28H2 |
InChI-Schlüssel |
NSXOKMRQOCHXHB-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N |
Kanonische SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE](/img/structure/B390334.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)
![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)
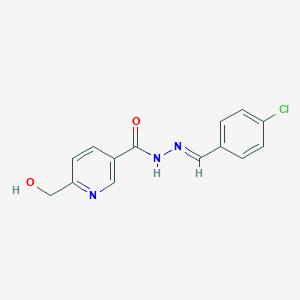
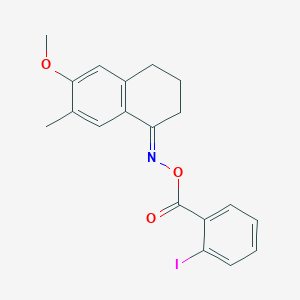
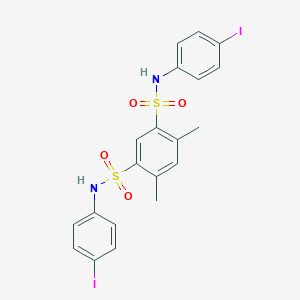
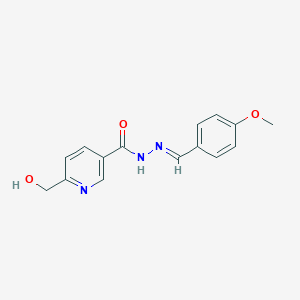
![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)
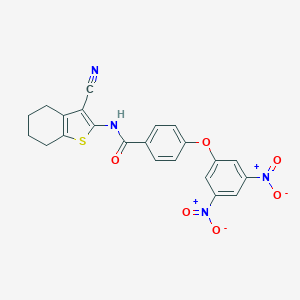
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B390355.png)
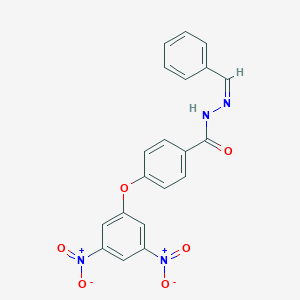
![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
